6',8'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
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Overview
Description
6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione is a complex heterocyclic compound. It is characterized by a spiro structure, which means that two rings are connected through a single atom. This compound is of interest due to its potential biological activity and its unique structural features, which make it a valuable subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione typically involves the Stollé type reaction. This reaction starts with 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides, which react with oxalyl chloride to form the desired spiro compound. The reaction is carried out in anhydrous toluene with a 10% excess of oxalyl chloride . This method avoids the use of catalysts, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxalyl chloride for oxidation and various nucleophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione involves its interaction with specific molecular targets. The spiro structure allows it to bind effectively to enzymes, receptors, and ion channels, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other spiroquinoline derivatives, such as:
- 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones
- 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione Compared to these compounds, 6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione has unique structural features that may enhance its biological activity and binding affinity .
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6,9-dimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-2,3-dione |
InChI |
InChI=1S/C18H21NO2/c1-11-8-13-12(2)10-18(6-4-3-5-7-18)19-15(13)14(9-11)16(20)17(19)21/h8-9,12H,3-7,10H2,1-2H3 |
InChI Key |
MRXNDOONGSLVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)N3C4=C1C=C(C=C4C(=O)C3=O)C |
Origin of Product |
United States |
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